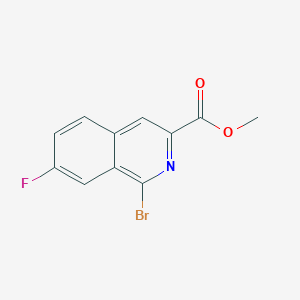![molecular formula C7H7F3N2O B11720999 O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)
O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine typically involves the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine hydrochloride
- 6-(trifluoromethyl)pyridine-3-carbaldehyde
- 6-(trifluoromethyl)pyridine-3-amine
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxylamine group provides a reactive site for covalent modification of biological targets .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
O-[[6-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-2-1-5(3-12-6)4-13-11/h1-3H,4,11H2 |
InChI Key |
DLXZOAIEYVNWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CON)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


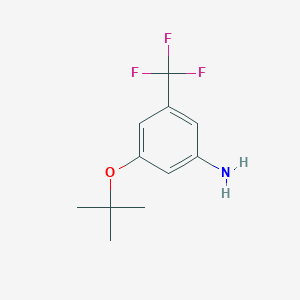
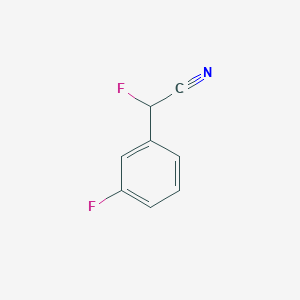
![1-Allyl-3-[(4-methoxybenzyl)oxy]benzene](/img/structure/B11720928.png)
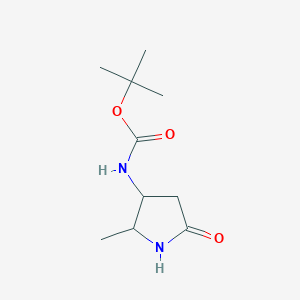
![(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B11720940.png)
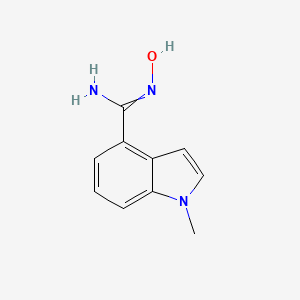
![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
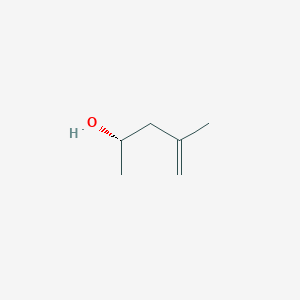
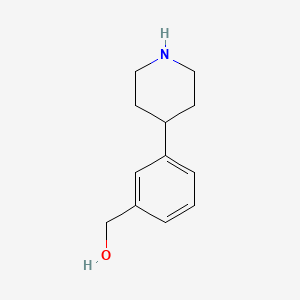
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)
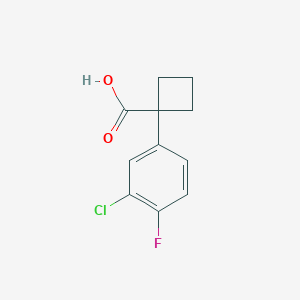

![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
